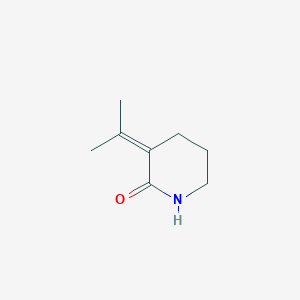
3-(Propan-2-ylidene)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-ylidene)piperidin-2-one is a heterocyclic organic compound that features a piperidinone core structure with a propan-2-ylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)piperidin-2-one typically involves the reaction of piperidin-2-one with isopropylidene derivatives under controlled conditions. One common method includes the use of 2,6-dichloropyrimidine and ethyl propanoate as starting materials. The reaction is carried out in the presence of a base such as lithium diisopropylamide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-ylidene)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidinones, which can be further functionalized for specific applications.
Scientific Research Applications
3-(Propan-2-ylidene)piperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are explored for potential therapeutic uses, including as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Propan-2-ylidene)piperidin-2-one involves its interaction with biological targets such as ribosomal subunits. It binds to the 50S ribosomal subunit, inhibiting protein synthesis and leading to cell death. This mechanism is particularly effective against bacterial and fungal cells .
Comparison with Similar Compounds
Similar Compounds
3-(Propan-2-yl)piperidin-2-one: This compound is similar in structure but lacks the double bond in the propan-2-ylidene group.
Piperidin-2-one: The parent compound without any substituents on the piperidine ring.
Uniqueness
3-(Propan-2-ylidene)piperidin-2-one is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its ability to inhibit protein synthesis by binding to ribosomal subunits sets it apart from other piperidinone derivatives .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-propan-2-ylidenepiperidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)7-4-3-5-9-8(7)10/h3-5H2,1-2H3,(H,9,10) |
InChI Key |
BVYZTKRJNUJNDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCNC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















